2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide
Description
The compound 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide features a pyrido[2,3-d]pyrimidine core with dual ketone groups at positions 2 and 3. Key structural elements include:
- 3,4-Dimethoxyphenethyl group: Attached to the pyrido[2,3-d]pyrimidine core, contributing electron-donating methoxy substituents that may enhance aromatic interactions.
- Acetamide linker: Connects the heterocyclic core to a 2-ethoxyphenyl group, where the ethoxy substituent at the ortho position introduces steric and electronic effects distinct from para-substituted analogs.
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6/c1-4-37-21-10-6-5-9-20(21)29-24(32)17-31-25-19(8-7-14-28-25)26(33)30(27(31)34)15-13-18-11-12-22(35-2)23(16-18)36-3/h5-12,14,16H,4,13,15,17H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHZEQJAICPTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound’s structural analogs vary in core heterocycles, substituent positions, and functional groups, which influence their physicochemical and biological properties.
Key Observations
Core Heterocycle Variations
- Pyrazolo[3,4-d]pyrimidine : Incorporates a pyrazole ring, which may alter electron distribution and hydrogen-bonding capacity.
- 1,3,4-Oxadiazole : Introduces sulfur and nitrogen heteroatoms, increasing polarity and metabolic stability.
Substituent Effects
- Ethoxy Position : The target’s 2-ethoxyphenyl group (ortho-substitution) contrasts with the 4-ethoxyphenyl in , where para-substitution reduces steric hindrance but may decrease binding specificity.
- Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) in the target and enhance solubility, while chloro (electron-withdrawing) in and improve electrophilicity and reactivity .
Physicochemical Properties
- Solubility : Hydrophilic groups (e.g., hydroxyethyl in ) increase aqueous solubility, whereas trifluoromethoxy or nitro groups reduce it.
- Melting Points : Higher melting points (e.g., 302–304°C in ) correlate with crystalline stability, while oils (e.g., ) indicate lower intermolecular forces.
- Chromatographic Behavior : The target’s analogs show varied Rf values (e.g., 0.4 for vs. 0.17 for ), reflecting differences in polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
